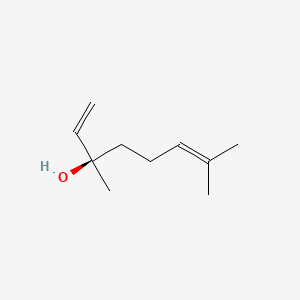

(-)-Linalool

概要

説明

リナロールは、多くの花や香辛料植物に見られる天然のテルペンアルコールです。スパイスのニュアンスを帯びた心地よい花の香りが特徴です。 リナロールは、その鎮静効果と睡眠改善効果により、香料や香料業界、アロマセラピーで広く使用されています 。 ラベンダー、ミント、シナモン、コリアンダーなど、200種類以上の植物種に含まれる無環状モノテルペノイドです .

2. 製法

合成経路と反応条件: リナロールはさまざまな方法で合成することができます。一般的な方法の1つは、特定の条件下(圧力:5〜15 MPa、温度:60〜80°C)で液体の二酸化炭素を使用して、ホモローンマエ根茎の薬用材料を超臨界抽出する方法です。 その後、抽出物をマクロレチキュラー樹脂に吸着させ、70%エタノール溶液で溶出してリナロールを得ます .

工業的製造方法: 工業的には、リナロールは化学合成で製造されることがよくあります。 1つの方法は、高圧ホモジナイザー法を用いてリナロールナノエマルションを調製し、その後、さまざまな用途に合わせて特性評価および最適化を行います .

準備方法

Synthetic Routes and Reaction Conditions: Linalool can be synthesized through various methods. One common method involves the supercritical extraction of rhizoma homalonemae medicinal materials using liquid carbon dioxide under specific conditions (pressure: 5-15 MPa, temperature: 60-80°C). The extract is then adsorbed onto macroreticular resin and eluted with a 70% ethanol solution to obtain linalool .

Industrial Production Methods: In industrial settings, linalool is often produced through chemical synthesis. One method involves the high-pressure homogenization technique to prepare linalool nano-emulsions, which are then characterized and optimized for various applications .

化学反応の分析

リナロールは、次のようないくつかの種類の化学反応を起こします。

酸化: リナロールは、さまざまな酸素化誘導体に変換するために酸化することができます。 たとえば、ペルオキシラジカルやアルコキシラジカルを含む自動酸化を起こし、低揮発性の二次有機エアロゾル前駆体の生成につながります .

還元: リナロールは、金属ナトリウムまたはコロイド状白金存在下で、ジヒドロリナロールとテトラヒドロリナロールに変換することができます .

置換: リナロールは、エステル化などの置換反応に参加して、リナリルアセテートなどのエステルを生成することができます .

一般的な試薬と条件:

酸化: ペルオキシラジカル、アルコキシラジカル、大気条件。

還元: 金属ナトリウム、コロイド状白金、または骨格ニッケル。

置換: エステル化のためのアルコールと酸。

主要な生成物:

酸化: 二次有機エアロゾル前駆体。

還元: ジヒドロリナロール、テトラヒドロリナロール。

置換: リナリルアセテート。

4. 科学研究における用途

リナロールは、幅広い科学研究分野で応用されています。

化学: リナロールは、さまざまな香料化合物や精油を合成するための前駆体として使用されます .

生物学: リナロールは、抗菌作用を示し、さまざまな細菌、酵母、真菌に効果的です 。 抗酸化、抗炎症、抗がん作用も示しています .

医学: リナロールは、アロマセラピーで不安解消と鎮静効果に使用され、ストレス解消や睡眠改善に役立ちます 。 がん細胞のアポトーシスを誘導する能力により、がん治療の可能性も示しています .

産業: リナロールは、香水、ローション、石鹸、シャンプー、洗剤、クリーナーの製造で広く使用されています 。 食品や飲料業界では、香味剤としても使用されています .

科学的研究の応用

Linalool has a wide range of scientific research applications:

Chemistry: Linalool is used as a precursor for synthesizing various fragrance compounds and essential oils .

Biology: Linalool exhibits antimicrobial properties and is effective against a range of bacteria, yeasts, and fungi . It also has antioxidant, anti-inflammatory, and anticancer activities .

Medicine: Linalool is used in aromatherapy for its anxiolytic and sedative properties, making it beneficial for stress relief and sleep enhancement . It also shows potential in cancer treatment due to its ability to induce apoptosis in cancer cells .

Industry: Linalool is widely used in the production of perfumes, lotions, soaps, shampoos, detergents, and cleaners . It is also used as a flavoring agent in the food and beverage industry .

作用機序

リナロールは、さまざまなメカニズムを通じて効果を発揮します。

抗菌作用: リナロールは、微生物の細胞膜構造を破壊し、細胞質内容物の漏出と代謝機能の不全を引き起こします。 細胞呼吸とエネルギー合成を阻害し、最終的に細胞死を引き起こします .

不安解消と鎮静効果: リナロールは、セロトニン経路と相互作用し、抗うつ剤のような効果を生み出します。 吸入すると、リナロールは脳に移行し、ストレス誘発遺伝子の発現レベルを正常に戻します .

6. 類似化合物の比較

リナロールは、リナリルアセテートやその酸素化誘導体などの他の類似化合物と比較されることが多いです。 リナロールは、これらの化合物の中で最も強力な臭気物質であり、独特の花と柑橘系の香りがします 。類似化合物には次のようなものがあります。

リナリルアセテート: 類似の臭気特性がありますが、リナロールほど強力ではありません。

8-ヒドロキシリナロール: リナロールに比べて臭いが弱いです。

8-カルボキシリナロール: 無臭です。

リナロールは、心地よい香り、抗菌作用、治療効果を兼ね備えたユニークな化合物であり、さまざまな業界で貴重な化合物となっています。

類似化合物との比較

Linalool is often compared with other similar compounds, such as linalyl acetate and its oxygenated derivatives. Linalool is the most potent odorant among these compounds, with a distinct floral and citric scent . Similar compounds include:

Linalyl Acetate: Has similar odor properties but is less potent.

8-Hydroxylinalool: Less odorous compared to linalool.

8-Carboxylinalool: Odorless.

Linalool’s unique combination of pleasant scent, antimicrobial properties, and therapeutic benefits makes it a valuable compound in various industries.

特性

IUPAC Name |

(3R)-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872607 | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-91-0 | |

| Record name | (-)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,7-dimethyl-1,6-octadien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALOOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U21E3V8I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-linalool?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided research papers don't delve deeply into detailed spectroscopic data, GC-MS analysis is frequently used to identify and quantify this compound in essential oils. [, , , , , , , , , , , , , , , , ]

Q3: How stable is this compound in different formulations?

A3: The stability of this compound can vary depending on the formulation and storage conditions. For example, in alginate/fucoidan hydrogels, the retention of this compound was influenced by the presence of other essential oils. []

Q4: What are the common applications of this compound?

A4: this compound is widely used in various industries, including:

- Fragrances: It contributes to the pleasant floral aroma of perfumes and cosmetics. [, , ]

- Flavorings: this compound is used to impart a floral and citrusy note to food and beverages. []

- Pharmaceuticals: Research suggests potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic properties. [, , , , ]

Q5: How does this compound exert its antinociceptive effects?

A5: While the exact mechanism remains under investigation, research suggests this compound may exert antinociceptive effects through non-opioid pathways, potentially involving the inhibition of peripheral pain and inflammation via glutamatergic neurotransmission. [] Further research is needed to fully elucidate the molecular targets and downstream effects.

Q6: Does the stereochemistry of linalool impact its biological activity?

A6: Research suggests that the stereochemistry of linalool can influence its biotransformation by microorganisms. One study found that Aspergillus niger more readily converted (S)-(+)-linalool compared to (R)-(-)-linalool. []

Q7: What is known about the antibacterial activity of this compound?

A7: this compound, often found in essential oils alongside other compounds like thymol and carvacrol, has demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] Further research is needed to determine the specific mechanisms of action and potential applications in treating bacterial infections.

Q8: What role does this compound play in plant allelopathy?

A8: this compound has been identified as a potential allelochemical in the aqueous extracts of Zanthoxylum schinifolium Zucc. [] Allelopathy refers to the ability of a plant to influence the growth and development of surrounding plants through the release of chemical compounds.

Q9: What analytical techniques are commonly used to analyze this compound?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for analyzing this compound, allowing for separation, identification, and quantification in complex mixtures like essential oils. [, , , , , , , , , , , , , , , , ]

Q10: Can enantiomeric purity be determined for this compound?

A10: Yes, chiral gas chromatography (GC) can differentiate and quantify the enantiomers of linalool, providing insights into its origin and potential variations in biological activity. []

Q11: What are the common methods for obtaining this compound?

A11: this compound is primarily obtained through extraction from natural sources or chemical synthesis. Common extraction methods include:

- Steam Distillation: A traditional method for extracting essential oils from plant materials, often yielding this compound as a major component. [, , , , , , ]

- Solvent Extraction: This method can be used to obtain absolutes, which are highly concentrated fragrant materials containing this compound and other volatile compounds. []

Q12: How does the extraction method impact the yield and composition of this compound?

A12: Different extraction methods can significantly influence the yield and chemical profile of essential oils containing this compound. For example, microwave extraction of Freesia hybrida yielded an essential oil rich in fatty acids, while stream distillation yielded an oil dominated by linalool, α-terpineol, and dimethyl sulfoxide. []

Q13: Are there any environmental concerns related to this compound?

A13: While this compound is a naturally occurring compound, its release from products like air fresheners can contribute to volatile organic compound (VOC) emissions. [] Research on the specific environmental fate and potential impacts of this compound is limited.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。